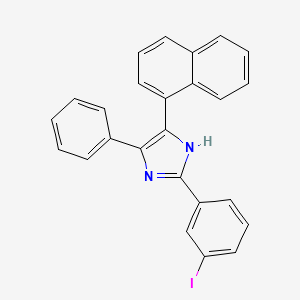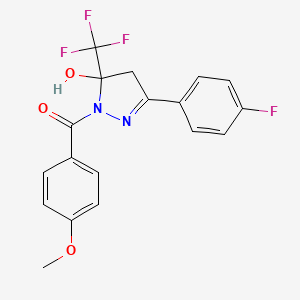![molecular formula C17H14FNO2S B4990634 3-[(4-fluorophenyl)thio]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4990634.png)
3-[(4-fluorophenyl)thio]-1-(4-methylphenyl)-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-fluorophenyl)thio]-1-(4-methylphenyl)-2,5-pyrrolidinedione, also known as FTM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. FTM belongs to the class of compounds known as thalidomide analogs, which have been shown to have anti-inflammatory, immunomodulatory, and anti-cancer properties.
Mecanismo De Acción
The exact mechanism of action of 3-[(4-fluorophenyl)thio]-1-(4-methylphenyl)-2,5-pyrrolidinedione is not fully understood, but it is thought to involve the modulation of the immune response by targeting specific signaling pathways. 3-[(4-fluorophenyl)thio]-1-(4-methylphenyl)-2,5-pyrrolidinedione has been shown to inhibit the activity of the transcription factor NF-κB, which is a key regulator of the inflammatory response.
Biochemical and Physiological Effects:
3-[(4-fluorophenyl)thio]-1-(4-methylphenyl)-2,5-pyrrolidinedione has been shown to have a range of biochemical and physiological effects, including the inhibition of angiogenesis, the induction of apoptosis in cancer cells, and the modulation of the immune response. 3-[(4-fluorophenyl)thio]-1-(4-methylphenyl)-2,5-pyrrolidinedione has also been shown to have anti-tumor effects in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-[(4-fluorophenyl)thio]-1-(4-methylphenyl)-2,5-pyrrolidinedione for lab experiments is its relatively simple synthesis method, which allows for large-scale production. However, 3-[(4-fluorophenyl)thio]-1-(4-methylphenyl)-2,5-pyrrolidinedione is also highly reactive and can be difficult to handle, which can pose challenges in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research involving 3-[(4-fluorophenyl)thio]-1-(4-methylphenyl)-2,5-pyrrolidinedione. One area of interest is the development of 3-[(4-fluorophenyl)thio]-1-(4-methylphenyl)-2,5-pyrrolidinedione analogs with improved pharmacological properties, such as increased bioavailability and reduced toxicity. Another area of research is the investigation of the potential therapeutic applications of 3-[(4-fluorophenyl)thio]-1-(4-methylphenyl)-2,5-pyrrolidinedione in various inflammatory and autoimmune diseases, as well as in cancer treatment. Finally, further studies are needed to fully elucidate the mechanism of action of 3-[(4-fluorophenyl)thio]-1-(4-methylphenyl)-2,5-pyrrolidinedione and to identify potential targets for therapeutic intervention.
Métodos De Síntesis
The synthesis of 3-[(4-fluorophenyl)thio]-1-(4-methylphenyl)-2,5-pyrrolidinedione involves a series of chemical reactions that begin with the condensation of 4-fluorothiophenol with 4-methylphenylacetic acid to form the intermediate 4-[(4-fluorophenyl)thio]-4-methylphenylacetic acid. This intermediate is then cyclized with phthalic anhydride to produce 3-[(4-fluorophenyl)thio]-1-(4-methylphenyl)-2,5-pyrrolidinedione.
Aplicaciones Científicas De Investigación
3-[(4-fluorophenyl)thio]-1-(4-methylphenyl)-2,5-pyrrolidinedione has been extensively studied for its potential applications in various fields of scientific research. One of the key areas of research is its anti-inflammatory and immunomodulatory effects. Studies have shown that 3-[(4-fluorophenyl)thio]-1-(4-methylphenyl)-2,5-pyrrolidinedione can inhibit the production of pro-inflammatory cytokines and chemokines, which are implicated in the pathogenesis of various inflammatory diseases.
Propiedades
IUPAC Name |
3-(4-fluorophenyl)sulfanyl-1-(4-methylphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO2S/c1-11-2-6-13(7-3-11)19-16(20)10-15(17(19)21)22-14-8-4-12(18)5-9-14/h2-9,15H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDFOGDTFCJYFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Fluorophenyl)sulfanyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methyl]phosphonate](/img/structure/B4990552.png)


![4-{[3-(ethoxycarbonyl)-4-quinolinyl]amino}benzoic acid hydrochloride](/img/structure/B4990574.png)
![N-methyl-N-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(4-morpholinyl)-1-butanamine](/img/structure/B4990594.png)
![1-bromo-3-[3-(3-ethoxyphenoxy)propoxy]benzene](/img/structure/B4990602.png)
![3-phenyl-5-(2-thienylcarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4990604.png)
![3,5-dimethyl-1-[(4-nitrophenyl)sulfonyl]-4-[(4-nitrophenyl)thio]-1H-pyrazole](/img/structure/B4990613.png)

![7-chloro-3,5-dimethyl-N-[2-methyl-2-(4-morpholinyl)propyl]-1-benzofuran-2-carboxamide](/img/structure/B4990626.png)
![4-(2-{[1-(3-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B4990627.png)

![6-({[3-(isopropoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4990631.png)
![3-bromo-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4990639.png)